4-Chloro-2-iodo-6-methylbenzoic acid
Overview
Description
4-Chloro-2-iodo-6-methylbenzoic acid: is an organic compound with the molecular formula C8H6ClIO2 . It is a derivative of benzoic acid, characterized by the presence of chlorine, iodine, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
4-Chloro-2-iodo-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-6-methylbenzoic acid typically involves the iodination and chlorination of 6-methylbenzoic acid. The process may include the following steps:
Chlorination: The addition of a chlorine atom, which can be achieved using chlorine gas or other chlorinating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the purity of starting materials.
Reaction Optimization: Controlling temperature, pressure, and reaction time to maximize efficiency.
Purification: Using techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-iodo-6-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids.
Major Products:
Substitution: Derivatives with different functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Coupling: Biaryl compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-6-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant or catalyst, facilitating the formation of new bonds. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the other reactants.
Comparison with Similar Compounds
4-Chloro-2-methylbenzoic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Chloro-6-methylbenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 4-Chloro-2-iodo-6-methylbenzoic acid is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
4-chloro-2-iodo-6-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYFFNYQTYAJIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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